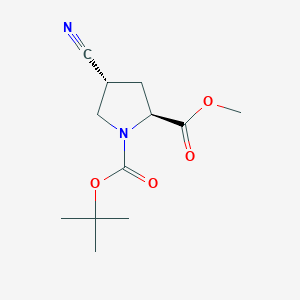

N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER

Descripción general

Descripción

(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, methylamine, and cyanide sources.

Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrrolidine ring. This can be achieved through various methods, including catalytic hydrogenation or cycloaddition reactions.

Functional Group Introduction:

Industrial Production Methods

Industrial production of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyanide group to other functional groups such as amines.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of N-BOC-trans-4-cyano-L-proline methyl ester is in peptide synthesis. It serves as a building block in the construction of peptides due to its ability to form stable amide bonds. The BOC (tert-butoxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the sequential addition of amino acids.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| BOC | Easy to remove, stable under basic conditions | Can be sensitive to acidic conditions |

| Fmoc | Stable under acidic conditions | Requires harsher removal conditions |

| Acetyl | Simple and effective | Less stable than BOC or Fmoc |

Drug Development

This compound is also utilized in the synthesis of pharmaceutical compounds. It has been explored in the development of inhibitors for various biological targets, including cyclin-dependent kinases (CDKs). For example, it plays a role in the synthesis of ribociclib succinate, a selective CDK4/6 inhibitor used in cancer therapy .

Biochemical Research

In biochemical research, this compound is used as a reagent for studying enzyme mechanisms and interactions. Its nitrile group can participate in nucleophilic addition reactions, making it useful for probing active sites of enzymes or modifying substrates.

Molecular Testing and Diagnostics

The compound has applications in molecular testing and diagnostics, particularly within cell biology. It is employed in cell culture and transfection processes, contributing to gene therapy research by facilitating the delivery of genetic material into cells .

Case Study 1: Synthesis of Peptide Inhibitors

A study demonstrated the use of this compound in synthesizing peptide inhibitors for specific proteases. The incorporation of this compound allowed for enhanced stability and specificity of the inhibitors, leading to promising results in vitro.

Case Study 2: Cancer Therapeutics

Research involving ribociclib has highlighted how derivatives of this compound can effectively inhibit CDK4/6 activity. This study showed that modifications to the structure could improve potency and selectivity against cancer cell lines.

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Actividad Biológica

N-BOC-trans-4-cyano-L-proline methyl ester is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is primarily utilized in peptide synthesis and as a building block in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- Formula: C₁₂H₁₈N₂O₄

- Molecular Weight: 254.286 g/mol

- CAS Number: 194163-91-2

- MDL Number: MFCD03094915

Physical Properties:

- Appearance: Solid

- Hazard Classification: Irritant

This compound exhibits several biological activities, primarily through its interactions with various biological targets:

-

Inhibition of Enzymatic Activity:

- The compound has been studied for its ability to inhibit prolyl oligopeptidase (POP), an enzyme involved in the cleavage of proline-containing peptides. Inhibition of POP can lead to increased levels of neuropeptides, which may have implications in treating neurodegenerative diseases.

-

Modulation of Protein Synthesis:

- As a proline analog, this compound can influence protein synthesis pathways, particularly in muscle tissue. Research indicates that it may enhance protein synthesis, which is beneficial in conditions like cachexia associated with chronic diseases.

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

- Neuroprotective Effects:

- In a study evaluating neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In Vivo Studies

Research also includes in vivo studies that highlight the compound's effects on living organisms:

- Muscle Wasting Models:

- In animal models of muscle wasting, administration of this compound resulted in increased muscle mass and improved physical performance metrics. These findings indicate its potential as a therapeutic agent for conditions like sarcopenia and cachexia.

Case Studies

-

Case Study on Cachexia:

- A clinical trial involving patients with cancer-related cachexia assessed the efficacy of this compound as an adjunct therapy. Results showed improved appetite and weight gain compared to control groups, suggesting its role in enhancing nutritional status during cancer treatment.

-

Neurodegenerative Disease Model:

- In a mouse model of Alzheimer's disease, treatment with this compound led to reduced amyloid plaque formation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKJIQVORAVHE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592159 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-91-2 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.